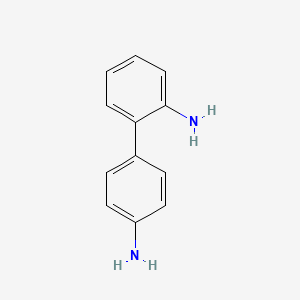
2,4'-Biphenyldiamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4'-Diphenyldiamine is a member of biphenyls.
Wissenschaftliche Forschungsanwendungen
Synthesis of Polyimides
Overview
2,4'-Biphenyldiamine serves as a crucial building block in the synthesis of polyimides, which are high-performance polymers known for their thermal stability and mechanical properties. The incorporation of the biphenyl structure enhances solubility without compromising thermal stability.
Key Properties
- Glass Transition Temperature (Tg): Ranges from 248°C to 284°C.
- Thermal Decomposition Temperature (Td): Between 435°C and 459°C.
- Residual Weight at 600°C: Approximately 43% to 56%.
Applications
These polyimides are utilized in:
Electronics and Photovoltaics
Overview
In the field of electronics, this compound is employed in the fabrication of organic semiconductors. It acts as a hole transport material in organic light-emitting diodes (OLEDs) and organic solar cells.
Performance Metrics
- Hole Mobility: Approximately 2.5×10−2 cm2/Vs.
- Solar Cell Efficiency: Achieves up to 18.4% efficiency.
Applications
These materials are crucial for:
Medicinal Chemistry
Overview
Recent studies have identified derivatives of biphenyldiamine as potential inhibitors for various enzymes involved in inflammatory processes and cancer progression. Specifically, compounds based on the biphenyl structure have shown promise as multitarget inhibitors.
Case Study: Inhibitors of Leukotriene C4 Synthase and FLAP
Research has demonstrated that biphenyldiamine derivatives can inhibit leukotriene C4 synthase and 5-lipoxygenase-activating protein, both of which play roles in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases and cancers .
Environmental Applications
Overview
The environmental impact of biphenyldiamines has been studied concerning their degradation products and potential toxicity. Understanding these aspects is crucial for assessing risks associated with their use in industrial applications.
Research Findings
- Exposure to biphenyldiamines can lead to the formation of hazardous byproducts.
- Studies indicate a need for improved waste management practices to mitigate environmental risks associated with these compounds .
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Materials Science | Polyimides | High thermal stability, solubility |
| Electronics | Organic semiconductors | Enhanced efficiency in devices |
| Medicinal Chemistry | Enzyme inhibitors | Potential anti-inflammatory effects |
| Environmental Science | Risk assessment | Understanding degradation pathways |
Eigenschaften
CAS-Nummer |
492-17-1 |
|---|---|
Molekularformel |
C12H12N2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-(4-aminophenyl)aniline |
InChI |
InChI=1S/C12H12N2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,13-14H2 |
InChI-Schlüssel |
RDMFEHLCCOQUMH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)N |
Siedepunkt |
363.0 °C 363 °C |
Color/Form |
NEEDLES FROM DIL ALCOHOL |
melting_point |
54.5 °C 45 °C |
Key on ui other cas no. |
492-17-1 |
Löslichkeit |
VERY SLIGHTLY SOL IN ALCOHOL OR ETHER INSOL IN WATER |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















